molecular formula C8H14O3 B13249827 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde

1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde

Cat. No.: B13249827
M. Wt: 158.19 g/mol
InChI Key: FQCRDHWAUNYCNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the 2,3-dihydroxypropyl group and the aldehyde functionality. One common method involves the use of cyclobutane-1-carbaldehyde as a starting material, which is then reacted with glycerol under acidic or basic conditions to introduce the dihydroxypropyl group .

Industrial Production Methods

The synthesis is typically carried out in specialized laboratories equipped with the necessary reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

Scientific Research Applications

1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and hydroxyl functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the dihydroxypropyl group and the cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O3/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,9,11H,1-5H2

InChI Key

FQCRDHWAUNYCNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(CO)O)C=O

Origin of Product

United States

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